N-(6-aminopyridin-3-yl)methanesulfonamide
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Overview
Description
N-(6-aminopyridin-3-yl)methanesulfonamide is an organic compound that features a pyridine ring substituted with an amino group at the 6-position and a methanesulfonamide group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-aminopyridin-3-yl)methanesulfonamide typically involves the following steps:
Starting Material: The synthesis begins with 6-amino-3-pyridinecarboxylic acid.
Formation of Intermediate: The carboxylic acid group is converted to a sulfonyl chloride intermediate using reagents such as thionyl chloride.
Final Product: The intermediate is then reacted with methanesulfonamide under suitable conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(6-aminopyridin-3-yl)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various substituted sulfonamides.
Scientific Research Applications
N-(6-aminopyridin-3-yl)methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(6-aminopyridin-3-yl)methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: The compound may inhibit certain enzymes by binding to their active sites.
Pathways Involved: It can affect pathways related to neurotransmitter regulation and signal transduction.
Comparison with Similar Compounds
Similar Compounds
6-amino-3-pyridinylmethanol: Similar structure but with a hydroxyl group instead of a sulfonamide group.
N-(6-amino-pyridin-3-yl)-hexanamide: Similar structure but with a hexanamide group instead of a methanesulfonamide group.
Uniqueness
N-(6-aminopyridin-3-yl)methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Properties
Molecular Formula |
C6H9N3O2S |
---|---|
Molecular Weight |
187.22 g/mol |
IUPAC Name |
N-(6-aminopyridin-3-yl)methanesulfonamide |
InChI |
InChI=1S/C6H9N3O2S/c1-12(10,11)9-5-2-3-6(7)8-4-5/h2-4,9H,1H3,(H2,7,8) |
InChI Key |
JPFAHPJSRHMENV-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NC1=CN=C(C=C1)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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